molecular formula C10H17NO3 B8535922 1-[4-(Hydroxymethyl)piperidin-1-yl]butane-1,3-dione

1-[4-(Hydroxymethyl)piperidin-1-yl]butane-1,3-dione

Cat. No. B8535922
M. Wt: 199.25 g/mol
InChI Key: JYAVSHQOJDVWPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09394324B2

Procedure details

A solution of 25 g (0.22 mol) of 4-piperidine methanol in 200 ml tetrahydrofuran was added dropwise to a solution of 18 g of diketene (0.2 mol) in 200 ml tetrahydrofuran at −5 to 0° C. After 1 h stirring at 0° C. no more starting material was detected by thin layer chromatography. The reaction mixture was evaporated and the residue purified by column chromatography. This gave 35.40 g (0.18 mol, 83% yield) of a colorless oil.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Yield
83%

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:6][CH2:5][CH:4]([CH2:7][OH:8])[CH2:3][CH2:2]1.[CH2:9]=[C:10]1[O:14][C:12](=[O:13])[CH2:11]1>O1CCCC1>[OH:8][CH2:7][CH:4]1[CH2:5][CH2:6][N:1]([C:12](=[O:13])[CH2:11][C:10](=[O:14])[CH3:9])[CH2:2][CH2:3]1

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
N1CCC(CC1)CO
Name
Quantity
18 g
Type
reactant
Smiles
C=C1CC(=O)O1
Name
Quantity
200 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
200 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
After 1 h stirring at 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was evaporated
CUSTOM
Type
CUSTOM
Details
the residue purified by column chromatography

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
OCC1CCN(CC1)C(CC(C)=O)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.18 mol
AMOUNT: MASS 35.4 g
YIELD: PERCENTYIELD 83%
YIELD: CALCULATEDPERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.